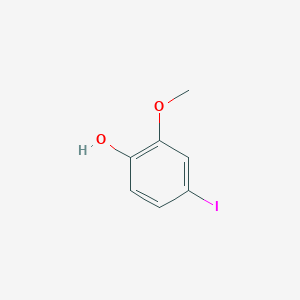![molecular formula C12H17NO3 B1311822 3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid CAS No. 307923-93-9](/img/structure/B1311822.png)
3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethyl group attached to an amino group, which is further connected to a methoxy-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material Preparation: Begin with 3-methoxybenzene, which is subjected to nitration to form 3-methoxynitrobenzene.
Reduction: The nitro group in 3-methoxynitrobenzene is reduced to form 3-methoxyaniline.
Alkylation: 3-methoxyaniline is then alkylated with ethyl bromide to form 3-[ethyl-(3-methoxy-phenyl)-amino]benzene.
Carboxylation: The final step involves the carboxylation of 3-[ethyl-(3-methoxy-phenyl)-amino]benzene to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl and methoxy groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Methyl-(3-methoxy-phenyl)-amino]-propionic acid
- 3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid
- 3-[Ethyl-(3-hydroxy-phenyl)-amino]-propionic acid
Comparison
- 3-[Methyl-(3-methoxy-phenyl)-amino]-propionic acid : Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
- 3-[Ethyl-(4-methoxy-phenyl)-amino]-propionic acid : The methoxy group is positioned differently, affecting its reactivity and interaction with molecular targets.
- 3-[Ethyl-(3-hydroxy-phenyl)-amino]-propionic acid : The presence of a hydroxy group instead of a methoxy group alters its hydrogen bonding capabilities and solubility.
Propriétés
IUPAC Name |
3-(N-ethyl-3-methoxyanilino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-13(8-7-12(14)15)10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTTZDJOYAFHGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)C1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436911 |
Source


|
| Record name | 3-[ethyl(3-methoxyphenyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307923-93-9 |
Source


|
| Record name | 3-[ethyl(3-methoxyphenyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
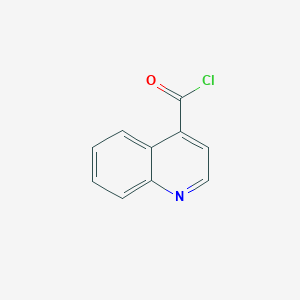
![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)
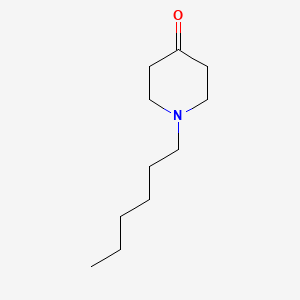
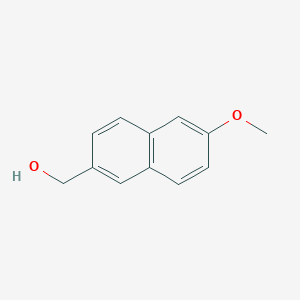
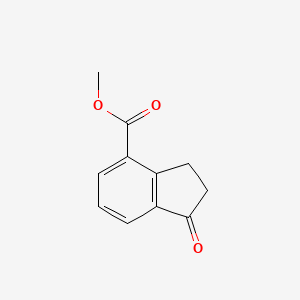
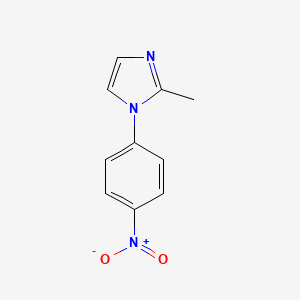
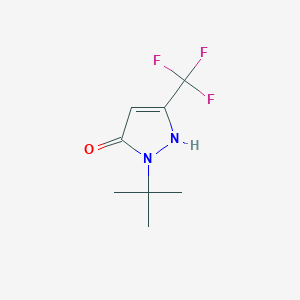
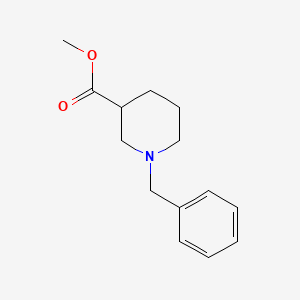
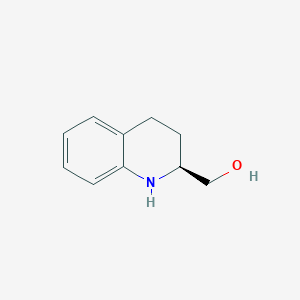


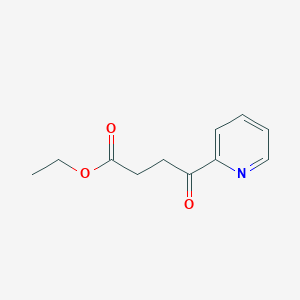
![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)
